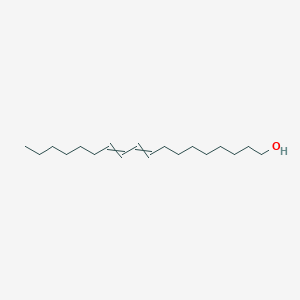

Octadeca-9,11-dien-1-ol

Description

Octadeca-9,11-dien-1-ol is a fatty alcohol with an 18-carbon chain and two conjugated double bonds at positions 9 and 11. The conjugated diene system (9,11) may confer distinct chemical reactivity compared to non-conjugated or isolated double bonds, impacting interactions in biological systems or industrial applications.

Properties

IUPAC Name |

octadeca-9,11-dien-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h7-10,19H,2-6,11-18H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWNZAGGTKWDBMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CC=CCCCCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00767964 | |

| Record name | Octadeca-9,11-dien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00767964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131367-15-2 | |

| Record name | Octadeca-9,11-dien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00767964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Octadeca-9,11-dien-1-ol can be synthesized through the reduction of linoleic acid. The reduction process typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves the catalytic hydrogenation of linoleic acid. This process is carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Octadeca-9,11-dien-1-ol can undergo oxidation reactions to form corresponding aldehydes and carboxylic acids.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Thionyl chloride (SOCl2)

Major Products Formed:

Oxidation: Aldehydes, carboxylic acids

Reduction: Octadecanol

Substitution: Halides

Scientific Research Applications

Chemistry: Octadeca-9,11-dien-1-ol is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the role of fatty alcohols in cellular processes. It has been shown to influence lipid metabolism and cell signaling pathways .

Medicine: It has been investigated for its role in weight-loss promotion and metabolic syndrome management .

Industry: this compound is used in the production of surfactants, lubricants, and plasticizers. It is also employed in the formulation of cosmetics and personal care products .

Mechanism of Action

Octadeca-9,11-dien-1-ol exerts its effects by interacting with specific molecular targets and pathways. It has been shown to modulate lipid metabolism by influencing the activity of enzymes involved in fatty acid synthesis and degradation. Additionally, it can affect cell signaling pathways by binding to receptors on the cell surface .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Octadeca-9,11-dien-1-ol with structurally related compounds, highlighting key differences in structure, sources, bioactivity, and applications:

Key Structural and Functional Differences:

Chain Length and Unsaturation: Shorter-chain analogs (e.g., tetradeca-9,11-dien-1-ol) exhibit pheromone activity, while longer-chain derivatives (e.g., octadeca-9,12-dienoic acid) are integral to lipid metabolism . Conjugation of double bonds (9,11 vs.

Bioactivity: Mono-unsaturated alcohols (e.g., oleyl alcohol) are prioritized for topical applications due to low irritation , whereas di-unsaturated analogs may target specific receptors (e.g., NF-κB in inflammation) . Ethanolamide derivatives (e.g., linoleoylethanolamide) show affinity for lipid-binding proteins and receptors, suggesting metabolic or neurological roles .

Safety and Handling: Unsaturated alcohols require precautions against flammability and static discharge due to reduced stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.